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  • Product: 1-(2-Bromoethyl)azepane

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromoethyl)azepane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered saturated nitrogen heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure provides access to a diverse chemical space, a critical attribute for modulating biological activity and optimizing pharmacokinetic properties.[1] Azepane derivatives have demonstrated a wide array of pharmacological activities, leading to their incorporation into numerous approved therapeutic agents, including antidiabetic, anticancer, and antiviral drugs.[3] Notably, the azepane motif is a key component in the development of potent histamine H3 receptor antagonists, which are promising candidates for the treatment of various neurological and cognitive disorders.[4]

1-(2-Bromoethyl)azepane is a versatile building block for the synthesis of novel azepane derivatives. The primary alkyl bromide functionality serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a variety of functional groups. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution with 1-(2-Bromoethyl)azepane, detailed experimental protocols, and an in-depth discussion of the underlying mechanistic principles.

Mechanistic Considerations: A Predominantly S(_N)2 Pathway

The reaction of 1-(2-Bromoethyl)azepane with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is dictated by the structure of the electrophile, which is a primary alkyl bromide.

Several key factors favor the S(_N)2 pathway:

  • Unhindered Substrate: The electrophilic carbon atom is sterically accessible, allowing for the backside attack of the nucleophile.[5]

  • Good Leaving Group: The bromide ion is a stable species and therefore a good leaving group, facilitating the displacement reaction.

  • Powerful Nucleophiles: The use of strong nucleophiles, particularly those with a negative charge, accelerates the reaction rate, which is characteristic of an S(_N)2 reaction.

The concerted nature of the S(_N)2 mechanism, where bond formation and bond cleavage occur simultaneously, leads to an inversion of stereochemistry at the electrophilic carbon. However, as the carbon in 1-(2-Bromoethyl)azepane is not a stereocenter, this aspect is not a primary consideration for this specific substrate.

Visualizing the S(_N)2 Reaction

Caption: Generalized S(_N)2 mechanism for the reaction of 1-(2-Bromoethyl)azepane.

Reaction Conditions for Nucleophilic Substitution

The success of a nucleophilic substitution reaction with 1-(2-Bromoethyl)azepane is highly dependent on the choice of nucleophile, solvent, base, and temperature. The following sections provide guidance on optimizing these parameters for different classes of nucleophiles.

Table 1: Reaction Conditions with Amine Nucleophiles
Nucleophile (Secondary Amine)SolventBaseTemperature (°C)Typical Yield (%)Reference
PiperidineAcetonitrile (MeCN)K₂CO₃8085-95General Knowledge
MorpholineDimethylformamide (DMF)K₂CO₃80-10080-90General Knowledge
PyrrolidineTetrahydrofuran (THF)Et₃NReflux80-90General Knowledge
N-MethylpiperazineAcetonitrile (MeCN)K₂CO₃8085-95General Knowledge

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.

Table 2: Reaction Conditions with Thiol Nucleophiles
Nucleophile (Thiol)SolventBaseTemperature (°C)Typical Yield (%)Reference
ThiophenolEthanolNaOEtRoom Temp - 50>90General Knowledge
Benzyl MercaptanDMFK₂CO₃Room Temp>90General Knowledge
Cysteine derivativeAqueous Buffer (pH 7-8)-Room Temp70-85General Knowledge
Table 3: Reaction Conditions with Phenol Nucleophiles
Nucleophile (Phenol)SolventBaseTemperature (°C)Typical Yield (%)Reference
PhenolAcetoneK₂CO₃Reflux70-85General Knowledge
4-MethoxyphenolDMFK₂CO₃80-10075-90General Knowledge
3-HydroxypyridineAcetonitrile (MeCN)Cs₂CO₃8070-85General Knowledge

Experimental Protocol: General Procedure for Nucleophilic Substitution with a Secondary Amine

This protocol provides a generalized procedure for the reaction of 1-(2-Bromoethyl)azepane with a secondary amine. It should be adapted and optimized for specific nucleophiles and scales.

Materials:

  • 1-(2-Bromoethyl)azepane hydrobromide

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromoethyl)azepane hydrobromide (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) and the secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Execution: Place the flask under an inert atmosphere and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-substituted azepane derivative.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reaction Setup: - 1-(2-Bromoethyl)azepane HBr - K₂CO₃ - Secondary Amine - Anhydrous MeCN B 2. Reaction: - Heat to 80 °C - Stir under N₂ A->B C 3. Monitoring: - TLC or LC-MS B->C C->B Reaction Incomplete D 4. Work-up: - Cool & Filter - Concentrate - Liquid-Liquid Extraction C->D Reaction Complete E 5. Purification: - Silica Gel Chromatography D->E F 6. Characterization: - NMR, MS, etc. E->F

Caption: A typical experimental workflow for the synthesis of N-substituted azepanes.

Troubleshooting and Key Considerations

  • Reaction Rate: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMF, or employing a stronger base such as cesium carbonate.

  • Side Reactions: The primary side reaction is elimination (E2), which can be minimized by using less hindered bases and lower reaction temperatures.

  • Purification: The basic nature of the azepane products may require the use of a small amount of triethylamine in the eluent during column chromatography to prevent tailing on the silica gel.

  • Safety: 1-(2-Bromoethyl)azepane is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

Nucleophilic substitution reactions of 1-(2-Bromoethyl)azepane provide a robust and versatile platform for the synthesis of a wide range of functionalized azepane derivatives. By carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented herein offer a solid foundation for the successful implementation of these important transformations in the laboratory.

References

Sources

Application

Handling 1-(2-Bromoethyl)azepane hydrochloride salt vs free base

Executive Summary This guide details the technical handling of 1-(2-Bromoethyl)azepane (also known as N-(2-bromoethyl)hexamethyleneimine), a critical alkylating agent used in the synthesis of Selective Estrogen Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical handling of 1-(2-Bromoethyl)azepane (also known as N-(2-bromoethyl)hexamethyleneimine), a critical alkylating agent used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene.[1]

Critical Technical Distinction:

  • The Hydrochloride Salt (HCl): The stable, storable form.[1]

  • The Free Base: A highly reactive, unstable intermediate prone to rapid autocatalytic dimerization.[1]

Core Recommendation: For 95% of synthetic applications, the In-Situ Neutralization Protocol (described in Section 5) is superior to isolating the free base, offering higher yields, improved safety, and reduced impurity profiles.[1]

Chemical Stability & Reactivity Profile

To handle this compound safely, one must understand the mechanism of its instability.[1] Unlike simple primary alkyl halides, 1-(2-Bromoethyl)azepane possesses an internal nucleophile (the tertiary amine) located perfectly to displace the bromide leaving group.

The Azepinium Ion Mechanism

Upon neutralization (removal of the acidic proton from the HCl salt), the nitrogen lone pair attacks the


-carbon, ejecting the bromide ion.[1] This forms a highly electrophilic bicyclic azepinium ion  (quaternary ammonium species).[1]
  • Intramolecular Cyclization: Occurs rapidly in the free base form.[1]

  • Intermolecular Dimerization: The free base attacks the azepinium ion, leading to irreversible dimerization and polymerization.[1]

Visualizing the Instability Pathway

The following diagram illustrates why isolating the free base is risky.

G Salt HCl Salt Form (Stable Solid) Base Free Base (Transient Liquid) Salt->Base Neutralization (NaOH/NaHCO3) Azepinium Azepinium Ion (Reactive Electrophile) Base->Azepinium Intramolecular Cyclization (Fast) Product Target Product (Alkylated Substrate) Azepinium->Product + Nucleophile (Desired Path) Dimer Dimer/Polymer (Irreversible Impurity) Azepinium->Dimer + Free Base (Degradation Path)

Figure 1: The degradation pathway of 1-(2-Bromoethyl)azepane.[1] Note that the Azepinium ion is the active species for both the desired reaction and the degradation.[1]

Safety & Hazard Control (HSE)

WARNING: Vesicant / Nitrogen Mustard Analog 1-(2-Bromoethyl)azepane is structurally related to nitrogen mustards.[1] The azepinium intermediate is a potent alkylating agent capable of modifying DNA and proteins.[1]

  • Skin Contact: Causes delayed blistering and chemical burns.[1] The HCl salt is a severe irritant; the free base is a vesicant.[1]

  • Inhalation: Dust (salt) or aerosols (free base solution) can cause severe respiratory damage.[1]

Mandatory PPE:

  • Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.[1]

  • Full-face shield or chemical safety goggles.[1]

  • Work exclusively within a certified Fume Hood.[1]

  • Quenching Agent: Keep a solution of 10% Sodium Thiosulfate or dilute Ammonia ready to neutralize spills by reacting with the alkylating agent.[1]

Comparative Data: Salt vs. Free Base

FeatureHydrochloride SaltFree Base
State White to off-white crystalline solidColorless to pale yellow oil
Storage < 25°C (Desiccated).[1][2] Stable for years.Do not store. Use immediately (< 30 mins).
Hygroscopicity High.[1] Absorbs water rapidly.[1]N/A (Oil).[1]
Solubility Water, Methanol, DMSO.[1]DCM, Ethyl Acetate, Toluene, THF.[1]
Reactivity Inert until neutralized.[1]Auto-reactive at RT (

hours).

Protocol A: In-Situ Activation (Recommended)[1]

Context: This method generates the reactive free base inside the reaction vessel in the presence of the nucleophile.[1] This ensures that as soon as the reactive azepinium ion forms, it is consumed by the target nucleophile rather than reacting with itself.[1]

Application: Synthesis of SERMs (e.g., Bazedoxifene intermediates).[1][3][4]

Materials:

  • Substrate (Phenol/Indole derivative)[1][5]

  • 1-(2-Bromoethyl)azepane HCl (1.1 - 1.5 equivalents)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: Acetone, DMF, or Acetonitrile.[1]

Step-by-Step Procedure:

  • Charge the reaction vessel with the Substrate and Solvent.[1]

  • Add the inorganic base (

    
    , 3.0 equivalents).
    
  • Add 1-(2-Bromoethyl)azepane HCl solid directly to the suspension.

  • Heat the mixture to reflux (or 60-80°C depending on solvent).

    • Mechanism:[1][6] The carbonate slowly neutralizes the HCl salt.[1] The free base forms transiently and immediately cyclizes to the azepinium ion, which is then trapped by the substrate.[1]

  • Monitor via TLC/HPLC. Reaction is typically complete in 4–12 hours.[1]

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize.

Why this works: The concentration of "Free Base" never gets high enough to favor Second-Order dimerization kinetics (


).[1]

Protocol B: Isolation of Free Base (High Risk)[1]

Context: Only use this if your substrate is base-sensitive or if the reaction requires strictly anhydrous, non-basic conditions (e.g., using NaH in THF).

Workflow Diagram:

ProtocolB Start Start: HCl Salt (Solid) Partition Partition: DCM / 1M NaOH (Cold: 0-5°C) Start->Partition Separate Phase Separation (Keep Organic Layer Cold) Partition->Separate Dry Dry over MgSO4 (Max 10 mins) Separate->Dry Evap Evaporate Solvent (Vacuum, < 20°C bath) Dry->Evap Use IMMEDIATE USE (Do not store) Evap->Use

Figure 2: Workflow for the isolation of the free base.[1][7] Speed and temperature control are critical.

Step-by-Step Procedure:

  • Preparation: Pre-cool Dichloromethane (DCM) and 1M NaOH solution to 0°C.

  • Partition: Suspend 1-(2-Bromoethyl)azepane HCl in the cold DCM. Add the cold NaOH.[1]

  • Agitation: Shake vigorously for 2–3 minutes. The solid will disappear as it neutralizes and partitions into the DCM.[1]

  • Separation: Separate layers quickly. Re-extract aqueous layer once with cold DCM.[1]

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    for maximum 5 minutes in an ice bath.
  • Concentration: Filter into a round-bottom flask. Evaporate solvent on a rotary evaporator.

    • CRITICAL: Bath temperature must NOT exceed 20°C .[1] Do not dry to complete dryness; leave as a concentrated oil if possible.[1]

  • Usage: Dissolve the resulting oil immediately in the reaction solvent and add to the substrate.

Analytical Validation & Troubleshooting

Purity Check (NMR)
  • HCl Salt: In

    
     or DMSO-
    
    
    
    , the methylene protons adjacent to the nitrogen (
    
    
    ) will be chemically equivalent and shifted downfield due to the positive charge.[1]
  • Free Base: In

    
    , look for the triplet of the 
    
    
    
    (
    
    
    3.5 ppm) and the
    
    
    (
    
    
    2.9 ppm).[1]
  • Dimer Impurity: Appearance of complex multiplets and broadening indicates polymerization.[1]

Troubleshooting Table
IssueObservationRoot CauseSolution
Low Yield Large amount of insoluble gum in flask.[1]Dimerization of free base.[1]Switch to Protocol A (In-Situ) . Reduce concentration.
Incomplete Reaction Starting material remains; Alkylating agent gone.[1]Hydrolysis of Azepinium ion by wet solvent.[1]Dry solvents (KF < 0.05%).[1] Increase alkylating agent equivalents.
Color Change Reaction turns dark brown/black.[1]Oxidation of amine or extensive polymerization.[1]Degas solvents with

.[1] Ensure inert atmosphere.

References

  • Miller, C. P., et al. (2001).[1][4] "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry, 44(11), 1654–1657.[1][4]

    • Citation for the synthesis and use of azepane deriv
  • Pfizer Inc. (2014).[1] "Process for the preparation of Bazedoxifene Acetate." U.S. Patent 8,889,896.[1][4]

    • Authoritative industrial protocol for handling the in-situ alkyl
  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 12217345, 1-(2-Chloroethyl)azepane hydrochloride." PubChem. [1]

    • Source for physical property data and safety classification of the analog.[1]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[1] [1]

    • General guidelines for handling vesicant/alkyl

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dimerization of 1-(2-Bromoethyl)azepane free base

The following technical support guide is structured as a dynamic Knowledge Base article, designed for immediate application in a research or process development setting. Topic: Preventing Dimerization & Degradation of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic Knowledge Base article, designed for immediate application in a research or process development setting.

Topic: Preventing Dimerization & Degradation of 1-(2-Bromoethyl)azepane Free Base Department: Chemical Process R&D / Synthetic Chemistry Support Last Updated: 2025-05-18 Status: CRITICAL PROTOCOL

Executive Summary: The "Time-Bomb" Reagent

User Issue: "I neutralized my 1-(2-bromoethyl)azepane hydrobromide salt to get the free base oil. Within 30 minutes, the clear oil turned into a white, gummy solid that is insoluble in my reaction solvent. My yield is near zero."

Root Cause Analysis: 1-(2-Bromoethyl)azepane free base is an autocatalytic alkylating agent . Unlike its stable hydrobromide salt, the free base possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom (attached to the bromine). Upon neutralization, the molecule undergoes rapid intermolecular self-alkylation (dimerization/polymerization) , forming stable, insoluble quaternary ammonium salts.

Immediate Action Required:

  • NEVER store the free base.

  • ALWAYS generate in situ or immediately prior to use at

    
    .
    
  • STORE only as the Hydrobromide (HBr) salt.

The Mechanism of Failure

To prevent the issue, you must understand the kinetics. The degradation follows second-order kinetics (


), meaning that concentrating the free base oil accelerates degradation exponentially. 
Visualizing the Pathway

The following diagram illustrates the competing pathways. The "Safe Path" leads to your desired product. The "Failure Path" leads to the quaternary dimer (often a piperazinium bis-spiro salt or linear oligomer).

DimerizationMechanism Salt HBr Salt (Stable Solid) FreeBase Free Base (Reactive Oil) Salt->FreeBase Neutralization (NaOH/NaHCO3) Aziridinium Aziridinium Ion (Transient Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Dimer Quaternary Dimer/Polymer (Insoluble Solid) FreeBase->Dimer Intermolecular Attack (Self-Alkylation) Product Desired Product (Coupled Amine) FreeBase->Product Nucleophile Addition (Immediate Use) Aziridinium->Dimer Ring Opening by Free Base

Figure 1: The degradation cascade. The free base exists in equilibrium with a reactive aziridinium species, both of which are susceptible to attack by another free base molecule, leading to irreversible quaternization.

Technical Protocol: The "Cold Chain" Handling Method

This protocol is derived from optimized processes used in the synthesis of SERMs (e.g., Bazedoxifene) where this intermediate is standard.

Objective: Liberate the free base from 1-(2-bromoethyl)azepane


HBr and couple it without degradation.
Reagents & Parameters
ParameterSpecificationReason
Temperature

to

Retards

self-alkylation rate.[1]
Solvent (Extraction) MTBE or TolueneNon-polar solvents suppress charge separation (transition state stabilization) compared to DCM or EtOAc.
Base Sat.

or

Mild inorganic bases prevent heat spikes during neutralization.
Time Limit

minutes
The "Safe Window" before significant dimerization occurs (

).
Step-by-Step Workflow

Workflow Start Start: Weigh HBr Salt Dissolve Suspend in Water/Ice (Keep at 0°C) Start->Dissolve Extract Add Cold Solvent (MTBE) Add Base (NaOH/NaHCO3) Dissolve->Extract Separate Phase Separation (Keep Organic Layer Cold) Extract->Separate Dry Dry over MgSO4 (Max 5 mins at 0°C) Separate->Dry Concentrate DECISION POINT: Do you need neat oil? Dry->Concentrate NoConc NO: Use Solution Directly (Recommended) Concentrate->NoConc Preferred YesConc YES: Rotovap at <20°C (High Risk Step) Concentrate->YesConc If required React Add to Reaction Vessel IMMEDIATELY NoConc->React YesConc->React

Figure 2: Operational workflow for handling 1-(2-bromoethyl)azepane. Note the critical decision point regarding concentration.

Detailed Procedure
  • Preparation: Pre-cool your extraction solvent (MTBE or Toluene) and your receiving reaction vessel to

    
    .
    
  • Neutralization: Suspend the 1-(2-bromoethyl)azepane

    
    HBr salt in water (
    
    
    
    ). Add the cold organic solvent.[1] Slowly add
    
    
    or saturated
    
    
    with vigorous stirring until the aqueous pH is
    
    
    .
  • Extraction: Separate the layers immediately.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for no more than 5 minutes . Keep the flask in an ice bath during drying.
  • The Critical Hand-off:

    • Option A (Best Practice): Filter the drying agent and cannulate the cold solution directly into your reaction vessel containing the nucleophile. Calculate the exact amount based on the theoretical extraction efficiency (usually assumed 95-98%).

    • Option B (High Risk): If you must concentrate to an oil, use a rotary evaporator with a bath temperature below

      
       . Do not dry to "constant weight." As soon as the solvent is removed, dissolve the residue immediately in your reaction solvent.
      

Troubleshooting & FAQs

Q1: Can I store the free base in the freezer? A: No. Even at


, the neat free base is highly concentrated. The proximity of molecules allows dimerization to proceed, albeit slower than at room temperature. Over 24 hours, you will likely observe cloudiness (precipitate formation). Always store as the HBr salt.

Q2: Why did my oil turn into a solid? A: The solid is the dimer salt (1,1'-ethylenebis(azepanium) dibromide). It is a quaternary ammonium salt, which is why it is insoluble in organic solvents like DCM or Toluene but soluble in water. Once this forms, it is irreversible. You cannot "un-dimerize" it back to the reactive alkyl halide.

Q3: Does the choice of solvent matter for the free base? A: Yes.

  • Avoid: Acetonitrile, DMF, DMSO. These polar aprotic solvents stabilize the charged transition state of the

    
     reaction, significantly accelerating dimerization.
    
  • Preferred: Toluene, MTBE, Hexanes, or DCM (kept cold). These suppress the ionization required for the reaction.

Q4: I am scaling up to 100g. What changes? A: Heat transfer becomes your enemy.

  • Neutralization is exothermic; on a large scale, this heat can trigger degradation before you even extract. Use internal cooling coils or slow addition of base.

  • Filtration of drying agents takes longer.

  • Recommendation: Do not isolate the oil. Perform a "telescoped" process where the organic extract is used directly in the next step.

References

  • Bazedoxifene Synthesis (Process Chemistry)

    • Context: Describes the generation of azepane intermediates and the necessity of handling them as salts or immediate solutions to prevent degrad
    • Source: Miller, C. P., et al. (2001).
    • Patent Reference: U.S. Patent 5,998,402 (Wyeth).

  • Azepane Ring Chemistry & Stability

    • Context: Reviews the structural properties of azepanes, noting that while less strained than aziridines, the N-alkyl halides are prone to intermolecular quaterniz
    • Source: Rakesh, K. P., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

  • General Haloethylamine Reactivity (Nitrogen Mustards): Context: Establishes the fundamental mechanism of self-alkylation (dimerization) for 2-haloethylamines via aziridinium intermediates. Source: "The Chemistry of Nitrogen Mustards." Comprehensive Organic Functional Group Transformations. (General Organic Chemistry Reference).
  • Process Safety in Alkylation: Context: Handling of unstable alkylating agents in pharmaceutical manufacturing. Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Reagent Stability).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-Bromoethyl)azepane

Case ID: T-AZP-001 Subject: Discoloration and Instability of 1-(2-Bromoethyl)azepane Status: Resolved / Guide Available Urgency: High (Safety Implications) Root Cause Analysis: Why does it turn brown? The degradation of...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-AZP-001 Subject: Discoloration and Instability of 1-(2-Bromoethyl)azepane Status: Resolved / Guide Available Urgency: High (Safety Implications)

Root Cause Analysis: Why does it turn brown?

The degradation of 1-(2-Bromoethyl)azepane is not a simple oxidation event; it is a cascade reaction driven by Neighboring Group Participation (NGP) .

The Mechanism: Aziridinium Ion Formation

The azepane nitrogen possesses a lone pair of electrons. Even at room temperature, this lone pair can attack the


-carbon (the carbon attached to the bromine), displacing the bromide ion. This intramolecular 

reaction forms a highly reactive, bicyclic aziridinium ion (specifically, a 1-azoniabicyclo[5.1.0]octane system).

This intermediate is the "Patient Zero" of the degradation:

  • Electrophilicity: The aziridinium ring is strained and positively charged, making it a potent electrophile.

  • Oligomerization: A second molecule of free-base 1-(2-Bromoethyl)azepane can attack this aziridinium ion, opening the ring and forming a dimer. This dimer still contains a nucleophilic nitrogen and an alkyl bromide tail, allowing the chain reaction to continue into oligomers and polymers.

  • Color Shift: The pure monomer is colorless. The yellow-to-brown transition indicates the formation of:

    • Conjugated Enamines/Imines: Formed via elimination reactions (dehydrohalogenation).

    • N-Oxides: Radical oxidation of the amine by atmospheric oxygen.

    • Polymers: High molecular weight, amorphous "tars."

Visualizing the Degradation Pathway

The following diagram illustrates the transition from the stable salt to the unstable free base and subsequent degradation.

AzepaneDegradation Salt HBr Salt (Stable, White Solid) FreeBase Free Base (Colorless Oil) Salt->FreeBase Basification (NaOH/K2CO3) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast at RT) Dimer Dimer/Oligomer (Yellow/Brown Oil) Aziridinium->Dimer Attack by Free Base Hydrolysis Amino-Alcohol (Impurity) Aziridinium->Hydrolysis H2O Attack Dimer->Dimer Polymerization

Figure 1: The degradation pathway of 1-(2-Bromoethyl)azepane. Note that the HBr salt prevents the initial cyclization by protonating the nitrogen lone pair.

Diagnostic Guide: Is my sample usable?

Use this "Traffic Light" system to determine if your reagent can be salvaged.

StatusVisual AppearanceChemical StateAction Required
GREEN White, crystalline solid Stable Hydrobromide (HBr) salt. Purity >98%.Proceed. Keep cold and dry.
YELLOW Off-white/Pale yellow solid HBr salt with minor surface oxidation or trace free amine.Caution. Recrystallization recommended (See Protocol A).
ORANGE Yellow liquid/oil Free base that has begun to cyclize/oxidize.High Risk. Attempt immediate use if NMR confirms <5% impurity. Do NOT distill.
RED Brown/Black sticky oil Polymerized/degraded material.STOP. Discard immediately. Do not attempt to purify.

Technical Protocols

Protocol A: Rescue of Yellowing HBr Salt (Recrystallization)

Use this if your solid salt has turned slightly yellow. Do not use for brown oils.

  • Dissolution: Dissolve the crude salt in a minimum amount of boiling ethanol or isopropanol .

  • Filtration: If insoluble brown particles remain (polymers), filter the hot solution rapidly through a glass frit.

  • Crystallization: Add diethyl ether dropwise until the solution becomes slightly turbid.

  • Cooling: Store at -20°C overnight.

  • Collection: Filter the white crystals and wash with cold ether. Dry under vacuum over

    
    .
    
Protocol B: "Just-in-Time" Free-Basing

The free base is unstable. Only convert the salt to the free base immediately before the reaction.

  • Biphasic Mix: Suspend the 1-(2-Bromoethyl)azepane HBr salt in DCM (Dichloromethane) .

  • Neutralization: Add an equal volume of cold 10% aqueous

    
      or saturated 
    
    
    
    .
    • Note: Avoid strong hydroxides (NaOH) if possible to reduce hydrolysis risk, though they are effective for rapid extraction.

  • Separation: Shake vigorously and separate layers immediately.

  • Drying: Dry the organic layer over anhydrous

    
     for max 5 minutes .
    
  • Usage: Filter and add the DCM solution directly to your reaction vessel.

    • CRITICAL: Do not concentrate the free base to dryness (neat oil) unless absolutely necessary. Concentration increases the rate of intermolecular polymerization.

Safety & Toxicology (Critical Warning)

Treat this compound as a Nitrogen Mustard. While 1-(2-Bromoethyl)azepane is a monofunctional alkylator, the formation of the aziridinium ion mimics the mechanism of vesicant chemical warfare agents (e.g., sulfur/nitrogen mustards).

  • Genotoxicity: The aziridinium species can alkylate DNA (guanine residues), posing a significant mutagenic risk.

  • Skin Contact: Can cause delayed blistering and burns.

  • Inactivation: Spills should be treated with an excess of nucleophile (e.g., Sodium Thiosulfate solution) to quench the electrophilic sites before disposal.

Frequently Asked Questions (FAQs)

Q: Can I distill the brown oil to purify it? A: NO. Distillation requires heat, which exponentially accelerates the cyclization and polymerization. This can lead to an uncontrolled exotherm or solidification of the pot residue. If the material is brown/black, the yield loss is already catastrophic; discard it.

Q: Why does the SDS say "Store under Inert Gas"? A: To prevent N-oxide formation. While the primary degradation is cyclization (which happens even under Argon), oxygen accelerates the formation of colored radical decomposition products. Moisture is the bigger enemy, as it hydrolyzes the bromide to an alcohol.

Q: I see a new peak in the NMR at ~3.5 ppm that wasn't there before. What is it? A: Likely the Aziridinium or Hydrolysis product.

  • Aziridinium: Look for broadening signals or distinct shifts in the

    
    -protons of the ring.
    
  • Hydrolysis (Alcohol): If water was present, the bromide is replaced by -OH. This is a "dead" molecule for alkylation reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 19: Electrophilic addition to alkenes - Neighboring Group Participation). Oxford University Press.

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-Bromoethylamine Hydrobromide. (General reactivity data for haloalkylamines).

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromoethylamine hydrobromide. (Storage and Stability Data).

  • Gator, G. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry. (Context on azepane stability).

  • Jang, K.S. et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules. (Mechanistic detail on aziridinium formation).

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing Aziridinium Impurities from 1-(2-Bromoethyl)azepane

Executive Summary Context: 1-(2-Bromoethyl)azepane is a critical haloalkylamine intermediate used in the synthesis of pharmaceutical agents (e.g., azelastine, serine/threonine kinase inhibitors). Like all nitrogen mustar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1-(2-Bromoethyl)azepane is a critical haloalkylamine intermediate used in the synthesis of pharmaceutical agents (e.g., azelastine, serine/threonine kinase inhibitors). Like all nitrogen mustards, it possesses a high propensity for intramolecular cyclization, forming the highly electrophilic and genotoxic 1-azoniabicyclo[5.1.0]octane (aziridinium) ion.

The Challenge: Distinguishing the precursor from the impurity is analytically treacherous.

  • Dynamic Equilibrium: The two species exist in a pH- and solvent-dependent equilibrium.

  • Mass Spectrometry Artifacts: In-source fragmentation (ESI) often drives cyclization during ionization, yielding identical

    
     signatures for both species and leading to false positives.
    
  • NMR Overlap: Rapid exchange rates at room temperature can cause signal coalescence, obscuring the distinct aziridinium ring protons.

This guide details the specific methodologies required to unambiguously identify and quantify the aziridinium species, differentiating it from the open-chain precursor.

Mechanistic Grounding: The Cyclization Equilibrium

To accurately analyze these species, one must understand the kinetics of the 1-azoniabicyclo[5.1.0]octane formation. Unlike smaller ring systems (aziridines/pyrrolidines), the 7-membered azepane ring introduces specific conformational constraints.

The Pathway

The lone pair on the azepane nitrogen performs an intramolecular nucleophilic attack on the


-carbon of the bromoethyl side chain, displacing the bromide ion.

AziridiniumMechanism Precursor 1-(2-Bromoethyl)azepane (Open Chain) Stable in Acid TS Transition State (Conformational Folding) Precursor->TS Neutral pH / Heat Aziridinium 1-Azoniabicyclo[5.1.0]octane (Aziridinium Ion) Genotoxic Impurity TS->Aziridinium Cyclization Aziridinium->Precursor Br- attack (Reversible) Hydrolysis Hydrolysis Products (Alcohol/Ether) Aziridinium->Hydrolysis H2O / ROH

Figure 1: The dynamic equilibrium between the haloalkylamine and the bicyclic aziridinium ion.

Analytical Comparison: Performance & Limitations

The following table summarizes the reliability of common analytical techniques for this specific pair.

TechniqueSuitabilityCritical LimitationVerdict
LC-MS (Standard ESI) Low In-Source Cyclization: The high voltage and desolvation heat in the ESI source drive the cyclization of the open chain. Both species appear as

(

204/206).
Avoid for direct ID
1H NMR (DMSO-d6) Medium Solvolysis Risk: DMSO is non-nucleophilic, but trace water or lack of acid stabilization allows cyclization during acquisition.Good for qualitative ID
1H NMR (Acidified) High Requires low temperature to freeze the equilibrium if exchange is fast.Gold Standard for Structure
HPLC (Derivatization) High Requires a trapping agent (Thiosulfate) to "lock" the aziridinium into a stable species.Gold Standard for Quant

Method A: Structural Confirmation via Low-Temperature NMR

Nuclear Magnetic Resonance (NMR) is the only method capable of distinguishing the chemical environment of the protons without altering the sample structure during detection, provided the solvent conditions are correct.

The Spectroscopic Distinction
  • Open Chain (Precursor): The ethyl bromide side chain (

    
    ) exhibits two distinct triplets (approx. 2.8 ppm and 3.5 ppm).
    
  • Aziridinium (Impurity): The formation of the bicyclic [5.1.0] system rigidifies the structure. The symmetry of the ethyl chain is broken. The protons on the 3-membered ring (aziridinium) shift significantly. While cyclopropane protons are usually shielded (0.5–1.0 ppm), the positive charge on the nitrogen deshields them, typically shifting them to the 2.8–3.5 ppm range , but they appear as complex multiplets rather than clean triplets due to the rigid bicyclic framework.

Protocol: "Freezing" the Equilibrium

Objective: Prevent in-tube cyclization and slow down proton exchange to observe distinct species.

  • Solvent Preparation: Use Acetonitrile-d3 (

    
    )  or Chloroform-d (
    
    
    
    )
    .
    • Crucial Step: Acidify the solvent with TFA-d1 (Trifluoroacetic acid-d1) or add a drop of concentrated DCl/D2O. The acid protonates the open-chain amine, forming the ammonium salt (

      
      ), which cannot nucleophilically attack the bromide. This "locks" the open form.
      
  • Sample Prep: Dissolve 10-20 mg of the sample in 0.6 mL of the acidified solvent. Keep the sample on ice.

  • Acquisition:

    • Set the probe temperature to 273 K (0°C) or lower (253 K).

    • Acquire 1H NMR with sufficient scans (NS=64) to detect low-level impurities.

  • Analysis:

    • Look for the triplet at ~3.6 ppm (

      
      ). This confirms the open chain.
      
    • Look for broad multiplets or distinct doublets in the 3.8–4.2 ppm range (bridgehead/ring protons) which indicate the aziridinium species.

Method B: Quantification via Thiosulfate Trapping (LC-UV/MS)

Direct LC-MS analysis is flawed because the open chain cyclizes in the source. To quantify the aziridinium content accurately, you must chemically "trap" it before it enters the instrument.

Theory: Sodium thiosulfate (


) is a soft, potent nucleophile. It reacts instantaneously with the highly strained aziridinium ring to form a stable Bunte salt . The protonated open-chain amine reacts much slower (orders of magnitude) with thiosulfate.
Experimental Workflow

TrappingWorkflow Sample Sample containing Precursor + Impurity Deriv Add Derivatizing Agent (Sodium Thiosulfate, pH 6-7) Sample->Deriv Reaction Reaction (15 min, RT) Aziridinium -> Bunte Salt Precursor -> No Reaction Deriv->Reaction Analysis Analyze via HPLC-UV or LC-MS Reaction->Analysis Result Quantify Bunte Salt Peak (Correlates to Aziridinium) Analysis->Result

Figure 2: Derivatization workflow for accurate quantification.

Step-by-Step Protocol
  • Reagent Setup: Prepare a 100 mM Sodium Thiosulfate solution in phosphate buffer (pH 7.0).

  • Derivatization:

    • Take an aliquot of the reaction mixture or drug substance.

    • Dilute into the Thiosulfate solution (molar excess > 100:1 relative to expected impurity).

    • Incubate at Room Temperature for 15–20 minutes.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Target: Monitor for the Bunte Salt mass.

    • Calculation: Mass of Aziridinium (

      
      ) + Thiosulfate (
      
      
      
      ) + H.
    • The Bunte salt will elute significantly earlier (more polar) than the bromo-precursor.

  • Validation:

    • Spike the sample with pure precursor (acid-stabilized) to ensure no artificial Bunte salt formation occurs during the 15-minute incubation (proves selectivity).

References

  • Giera, M., et al. (2024).[1] In-source fragmentation artifacts in LC-MS metabolomics. Journal of Proteome Research.[2] [Link]

  • Tymoshenko, D. O. (2011).[3] Ring expansions of 1-azabicyclo[n.1.0]alkanes.[3] Arkivoc.[3] [Link]

  • Luo, R., et al. (2019).[4] Derivatization methods for high-sensitivity LC-MS/MS analysis of aromatic compounds. Journal of Chromatography A. [Link]

  • Tepe, J. J., & Williams, R. M. (1999). Aziridinium ions: Reactivity and stability. Journal of the American Chemical Society. (Contextual grounding for nitrogen mustard kinetics).

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azepane Derivatives

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional character provides an excellent framework for developing nov...

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional character provides an excellent framework for developing novel therapeutics by allowing for diverse substitutions to fine-tune pharmacological and pharmacokinetic properties.[1] As researchers and drug development professionals, the ability to accurately and reliably analyze these compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering unparalleled precision in determining purity, quantifying active pharmaceutical ingredients (APIs), and resolving complex stereoisomers.[2][3][4]

This guide provides an in-depth comparison of HPLC methodologies for analyzing azepane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind chromatographic choices, ensuring that every method described is a self-validating system grounded in robust scientific principles.

Part 1: Foundational Chromatographic Strategies

The selection of an appropriate HPLC mode is the first critical decision in method development. The choice is dictated by the physicochemical properties of the azepane derivative , primarily its polarity.

Reversed-Phase (RP-HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and reproducibility.[4][5]

The Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity.[6] A non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[5] Non-polar analytes have a stronger affinity for the stationary phase and are retained longer, while polar analytes have a greater affinity for the mobile phase and elute earlier. Most azepane derivatives possess sufficient non-polar character to be well-retained and resolved by this method.

Why Mobile Phase Additives are Crucial: The basic nitrogen atom in the azepane ring can cause poor peak shape (tailing) due to its interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, small concentrations of an acid, such as formic acid or trifluoroacetic acid (TFA), are added to the mobile phase.[2][7] This protonates the basic nitrogen, reducing unwanted secondary interactions and resulting in sharp, symmetrical peaks. Formic acid is particularly favored for mass spectrometry (MS) compatibility.[2]

Table 1: Comparison of Typical Starting Conditions for RP-HPLC Analysis of an Azepane Derivative

ParameterCondition ACondition BRationale & Causality
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 is a universal starting point offering strong hydrophobic retention. Phenyl phases provide alternative selectivity through π-π interactions, which can be beneficial for azepanes with aromatic substituents.
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in WaterFormic acid is MS-friendly and provides good peak shape. TFA is a stronger ion-pairing agent and can yield sharper peaks but may cause ion suppression in MS.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN is the most common organic modifier due to its low viscosity and UV transparency. MeOH has a different solvent strength and can alter selectivity, sometimes improving resolution between closely eluting peaks.[5]
Gradient 10-90% B in 15 min10-90% B in 15 minA generic starting gradient to scout for the appropriate elution conditions.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 30 °C40 °CElevated temperatures can reduce mobile phase viscosity (lowering backpressure) and improve peak efficiency. However, it can also affect analyte stability.[8]
Detector UV-Vis Diode Array (DAD)UV-Vis Diode Array (DAD)DAD allows for the monitoring of multiple wavelengths, which is useful for purity analysis and identifying co-eluting impurities. A wavelength of 210 nm is often a good starting point for compounds lacking a strong chromophore.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Derivatives

When azepane derivatives are highly functionalized with polar groups (e.g., hydroxyls, amides, or carboxylic acids), they may exhibit poor retention on RP-HPLC columns.[9] In these cases, HILIC is the superior alternative.

The Principle of Causality: HILIC utilizes a polar stationary phase (such as bare silica, zwitterionic, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile).[10][11] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[10] Elution is achieved by increasing the concentration of the polar solvent (water).

Why HILIC is Advantageous for Polar Analytes: This technique provides robust retention for compounds that would otherwise elute in the void volume in RP-HPLC.[12] Furthermore, the high organic content of the mobile phase can enhance sensitivity when using mass spectrometry detection due to more efficient desolvation in the ion source.

Table 2: RP-HPLC vs. HILIC for Azepane Analysis

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity/polarity.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)[13]
Mobile Phase High aqueous contentHigh organic content (>60% ACN)
Elution Order Polar analytes elute first.Non-polar analytes elute first.
Best Suited For Most azepane derivatives with moderate to low polarity.Highly polar, hydrophilic azepane derivatives.

Part 2: The Critical Challenge of Stereoisomers

Many azepane-based drug candidates are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory agencies.[14] Chiral HPLC is the most effective technique for this purpose.[14]

The Principle of Causality: Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector.[15] This difference in interaction energy between the two diastereomeric complexes allows for their chromatographic separation. This can be accomplished in two primary ways.

Direct Method: Chiral Stationary Phases (CSPs)

This is the most prevalent and efficient approach.[16] The chiral selector is immobilized onto the silica support of the HPLC column.

  • Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are the most versatile and widely used CSPs.[17] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities.

  • Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V or T are based on antibiotics (vancomycin or teicoplanin) and are particularly effective for separating molecules containing amine and acid groups, making them well-suited for many azepane derivatives.

Indirect Method: Chiral Derivatization

In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[15]

Limitations: This approach is less common today. It requires that the analyte has a suitable functional group for derivatization, the CDA is 100% enantiomerically pure, and that no racemization occurs during the reaction.[15]

Diagram 1: Decision Tree for Chiral Method Development

This diagram outlines a logical workflow for selecting the appropriate chiral separation strategy.

Chiral_Method_Development start Start with Racemic Azepane Derivative screen_csp Screen Polysaccharide CSPs (e.g., Amylose, Cellulose) in NP, PO, and RP modes start->screen_csp screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin) in RP and PO modes start->screen_macro separation_achieved Separation Achieved? screen_csp->separation_achieved screen_macro->separation_achieved optimize Optimize Method (Mobile Phase, Flow, Temp) separation_achieved->optimize Yes consider_indirect Does Analyte have Reactive Group (e.g., -NH, -OH)? separation_achieved->consider_indirect No end Validated Chiral Method optimize->end derivatize Perform Chiral Derivatization Separate on Achiral Column consider_indirect->derivatize Yes no_sep No Separation consider_indirect->no_sep No derivatize->optimize

Caption: A logical workflow for chiral HPLC method development.

Part 3: Protocol for Method Development and Validation

A robust analytical method is not only about achieving separation but also about ensuring the method is reliable, reproducible, and fit for its intended purpose. This requires systematic development and validation according to International Council for Harmonisation (ICH) guidelines.[3][19]

Experimental Protocol: RP-HPLC Method Development

This protocol outlines a systematic approach for developing a purity analysis method for a novel azepane derivative.

1. Analyte Characterization:

  • Determine the solubility of the azepane derivative in common HPLC solvents (water, acetonitrile, methanol).
  • Determine the UV-Visible spectrum using a DAD detector to identify the wavelength of maximum absorbance (λmax) for sensitive detection.

2. Initial Column and Mobile Phase Screening:

  • Select a C18 column (e.g., 150 x 4.6 mm, 5 µm) as the primary screening column.
  • Prepare Mobile Phase A: 0.1% Formic Acid in deionized water.
  • Prepare Mobile Phase B: 0.1% Formic Acid in acetonitrile.
  • Perform a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.

3. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve the resolution of the main peak from any impurities.
  • If the retention time (tR) is too short, decrease the initial %B or use a shallower gradient.
  • If tR is too long, increase the initial %B or use a steeper gradient.
  • The goal is to have a retention factor (k') between 2 and 10 for the main peak.

4. Final Method Refinement:

  • Fine-tune the column temperature (e.g., 30-40°C) and flow rate to optimize peak shape and analysis time.
  • Confirm peak purity using the DAD detector.

Diagram 2: HPLC Method Development Workflow

This diagram visualizes the iterative process of developing a robust HPLC method.

Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation a1 Define Analytical Goal (Purity, Assay, etc.) a2 Characterize Analyte (Solubility, UV Spectra) a1->a2 b1 Column & Mobile Phase Screening a2->b1 b2 Gradient Optimization b1->b2 b3 Temperature & Flow Rate Optimization b2->b3 b4 Peak Resolution & Shape Acceptable? b3->b4 b4->b1 No c1 Perform Validation (ICH Q2(R1)) b4->c1 Yes c2 Final Method Document c1->c2

Caption: A structured workflow for HPLC method development.

Method Validation

Once developed, the method must be validated to prove its suitability. Validation involves performing a series of experiments to assess key performance characteristics as defined by ICH guideline Q2(R1).[20][21]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, or excipients.[19][21]Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between the main peak and all impurities.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[21]Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value, often assessed by spike recovery.[8]Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability: Precision under the same operating conditions over a short interval.[19]Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ level with %RSD ≤ 10%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[20]Typically 80% to 120% of the test concentration for an assay and from the LOQ to 120% for impurities.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, % organic, temperature).[3]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The analysis of azepane derivatives by HPLC is a multi-faceted task that requires a deep understanding of chromatographic principles. The choice between reversed-phase, HILIC, and chiral methods must be driven by the specific molecular properties of the analyte and the analytical objective. A systematic approach to method development, followed by rigorous validation according to ICH guidelines, is not merely a regulatory requirement but a scientific necessity to ensure the generation of accurate, reliable, and meaningful data. By leveraging the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently tackle the analytical challenges posed by this important class of compounds, ultimately accelerating the journey from discovery to clinic.

References

  • SIELC Technologies. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • ResearchGate. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Restek. Azepane: CAS # 111-49-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • PubMed. (2004). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • ResearchGate. (2015). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. [Link]

  • Academia.edu. HILIC methods in pharmaceutical analysis. [Link]

  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Bromoethyl)azepane for Laboratory Professionals

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Bromoethyl)azepane, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and are designed to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of 1-(2-Bromoethyl)azepane

Key Hazard Considerations:

  • Toxicity: Brominated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of exposure can range from irritation to more severe systemic effects.

  • Reactivity: While not explicitly detailed, the presence of a bromine atom suggests potential reactivity with certain materials. It is prudent to avoid contact with strong oxidizing agents, strong bases, and certain metals.

  • Environmental Impact: Halogenated hydrocarbons are often persistent in the environment and can be harmful to aquatic life.[3][4] Therefore, direct disposal into sewer systems or general waste is strictly prohibited.[1][3]

Summary of Potential Hazards and Handling Precautions
Hazard CategoryPotential RisksRecommended Precautions
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2] May cause respiratory, skin, and eye irritation.[5]Handle in a well-ventilated chemical fume hood.[1][6] Wear appropriate Personal Protective Equipment (PPE).[1][7]
Flammability While not highly flammable, many organic compounds can form explosive vapor/air mixtures.[2]Keep away from ignition sources.[1] Store in a cool, dry, well-ventilated area.[7]
Environmental Potentially toxic to aquatic organisms and persistent in the environment.[3]Do not discharge into drains or the environment.[3] Dispose of as hazardous waste.
Reactivity May react with incompatible materials.Store away from strong oxidizing agents, acids, and bases.[7]

Step-by-Step Disposal Protocol

The proper disposal of 1-(2-Bromoethyl)azepane is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from initial handling to final waste collection.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Fume Hood A->B Ensure Safety C 3. Segregate Waste B->C Begin Procedure D 4. Use Designated 'Halogenated Organic Waste' Container C->D Proper Categorization E 5. Label Container Clearly D->E Prevent Commingling F 6. Store Securely E->F Await Pickup G 7. Arrange for Licensed Hazardous Waste Disposal F->G Final Step

Figure 1. A step-by-step workflow for the safe disposal of 1-(2-Bromoethyl)azepane.

Immediate Safety and Handling Precautions

The foundation of safe disposal is the consistent application of rigorous safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling 1-(2-Bromoethyl)azepane.[1][7]

  • Ventilation: All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][6]

  • Spill Management: In the event of a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: 1-(2-Bromoethyl)azepane must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1] This is because halogenated compounds often require specific treatment methods, such as high-temperature incineration with flue gas scrubbing, to prevent the release of harmful byproducts.[3]

  • Container Integrity: Use a chemically compatible, sealable, and airtight container.[6] Ensure the container is in good condition and properly labeled with its contents.

  • Avoid Commingling: Do not mix 1-(2-Bromoethyl)azepane waste with non-halogenated organic waste, aqueous waste, or solid waste.

Temporary Storage and Final Disposal

Once collected, the hazardous waste must be stored safely pending collection by a licensed disposal facility.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[7]

  • Professional Disposal: The final step is the transfer of the waste to a licensed chemical destruction facility.[3] These facilities are equipped to handle and treat hazardous materials in an environmentally sound manner, typically through controlled incineration.

The Rationale Behind the Protocol: A Deeper Dive

Understanding the "why" behind these procedures is crucial for fostering a strong safety culture.

  • Why Halogenated Waste is Separate: Brominated compounds, when incinerated improperly, can form hazardous byproducts like hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[8] Specialized incinerators with scrubbers are designed to neutralize these acidic gases and prevent the formation of other toxic compounds.[3]

  • The Importance of a Fume Hood: Many organic compounds are volatile, meaning they can easily evaporate and be inhaled.[1] A fume hood provides critical protection by capturing these vapors at the source.

  • Regulatory Framework: In the United States, the management and disposal of hazardous waste, including organobromine compounds, are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Adherence to these protocols ensures compliance with federal and local regulations.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of 1-(2-Bromoethyl)azepane, thereby protecting themselves, their colleagues, and the environment.

References
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). [Link]

  • Washington State University. Bromine Safety Sheet. [Link]

  • Matrix Fine Chemicals. 1-(2-BROMOETHYL)AZEPANE. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • PubChem. Ethyl 2-(2-bromoacetyl)azepane-1-carboxylate. [Link]

  • Aaron Chemicals. Safety Data Sheet - 1-(2-Bromoallyl)azepane. (2024-11-01). [Link]

  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025-08-06). [Link]

Sources

Handling

Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)azepane

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 1-(2-Bromoethyl)azepane is fundamental. This halogenated aliphatic amine is a valuable building block, but its structure su...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 1-(2-Bromoethyl)azepane is fundamental. This halogenated aliphatic amine is a valuable building block, but its structure suggests potential hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our primary goal is to foster a laboratory environment where safety and scientific progress are mutually reinforcing.

Foundational Safety: A Proactive Hazard Assessment

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with 1-(2-Bromoethyl)azepane is essential. While comprehensive toxicological data for this specific compound is not widely published, we can infer its primary hazards based on its structural components: an alkyl bromide and an azepane ring.

  • Alkyl Halides: This functional group is often associated with skin, eye, and respiratory tract irritation.[1] Alkylating agents can be corrosive and may have long-term health effects.

  • Azepane Moiety: This saturated seven-membered heterocycle is a derivative of hexamethyleneimine, which is known to be a corrosive liquid with an ammonia-like odor.[2]

Based on available safety data for analogous compounds, we must assume 1-(2-Bromoethyl)azepane presents the following hazards until proven otherwise:

Hazard ClassPotential EffectRationale & Implication for Handling
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Requires engineering controls (fume hood) and robust PPE to prevent all routes of exposure.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.Impervious gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.Chemical splash goggles are the minimum required eye protection.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.All handling must be performed in a certified chemical fume hood to minimize inhalation risk.

This initial assessment is the cornerstone of our safety protocol. According to the Occupational Safety and Health Administration (OSHA), employers are required to perform a hazard assessment to determine the necessary PPE for any given task.[3][4][5]

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it's crucial to recognize its place as the last line of defense. An effective safety program always prioritizes the hierarchy of controls:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: Using equipment to isolate the hazard (e.g., a chemical fume hood).

  • Administrative Controls: Standard operating procedures (SOPs), training, and designated work areas.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard.

All handling of 1-(2-Bromoethyl)azepane must occur within a properly functioning chemical fume hood to address the primary inhalation risk.[1] PPE is then used to protect from residual risks, such as splashes or accidental contact during transfer.

Core PPE Requirements: Selection and Rationale

The selection of PPE must be deliberate and based on the specific hazards of 1-(2-Bromoethyl)azepane as a halogenated organic compound.[6]

A. Hand Protection: The Critical Barrier

Standard disposable nitrile gloves are commonly used in laboratories but offer poor resistance to many halogenated hydrocarbons.[7][8] For handling 1-(2-Bromoethyl)azepane, a more robust glove strategy is required.

  • Primary Recommendation: Use thicker gauge nitrile gloves (e.g., >8 mil) or neoprene gloves. Neoprene offers good protection against a range of organic compounds and is a suitable choice for this chemical class.[1][9]

  • For Extended Use or Higher Concentrations: Consider double-gloving, with a thinner nitrile glove underneath a more robust outer glove like butyl rubber or a laminate (e.g., SilverShield).[10] This provides layered protection.

  • Inspection is Mandatory: Before every use, gloves must be inspected for tears, pinholes, or signs of degradation.[11] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[11]

B. Eye and Face Protection: Non-Negotiable

Given the risk of serious eye damage, eye protection is mandatory at all times.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87 standards are required.[12] Standard safety glasses with side shields do not provide adequate protection against liquid splashes.[12]

  • High-Risk Operations: When handling larger volumes (>50 mL) or when there is a significant splash potential (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[12]

C. Body and Foot Protection

  • Lab Coat: A flame-resistant lab coat is recommended. It must be kept fully buttoned to protect skin and personal clothing from splashes.[5]

  • Clothing: Long pants and closed-toe shoes are the minimum attire required in any laboratory where hazardous chemicals are handled.[12]

D. Respiratory Protection

When 1-(2-Bromoethyl)azepane is handled exclusively within a certified chemical fume hood, a respirator is typically not required. However, if engineering controls fail or for emergency situations like a large spill, respiratory protection is critical. In such cases, a full-face respirator with an organic vapor cartridge would be necessary.[13]

Operational Plan: A Step-by-Step Workflow

A disciplined, procedural approach is essential for safety. The following workflow outlines the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase A 1. Hazard Review Review SDS and SOP B 2. Engineering Controls Verify fume hood is operational A->B C 3. PPE Inspection Check gloves and goggles B->C D 4. Don PPE Follow correct sequence C->D E 5. Chemical Handling Work within fume hood D->E F 6. Decontamination Clean workspace E->F G 7. Doff PPE Follow correct sequence F->G H 8. Waste Disposal Segregate halogenated waste G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Caption: Workflow for Safely Handling 1-(2-Bromoethyl)azepane.

Step-by-Step Protocols:

Protocol 1: PPE Donning Sequence

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Put on the appropriate gloves, ensuring the cuffs go over the sleeves of the lab coat.

Protocol 2: PPE Doffing Sequence (to prevent contamination)

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

Emergency and Disposal Plans

A. Spill Management

  • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite). Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]

G spill Spill Occurs is_large Large Spill or Outside Hood? spill->is_large evacuate Evacuate Area & Alert EHS is_large->evacuate Yes small_spill Small Spill Inside Hood is_large->small_spill No absorb Absorb with Inert Material small_spill->absorb dispose Package & Label as Hazardous Waste absorb->dispose

Caption: Emergency Response Flowchart for a Chemical Spill.

B. Waste Disposal

As a halogenated organic compound, 1-(2-Bromoethyl)azepane and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[14][15][16] Co-mingling increases disposal costs and complexity.[15][16]

  • Container Requirements: Use a designated, leak-proof, and properly labeled hazardous waste container.[14][17] The label should clearly state "Hazardous Waste" and list the chemical contents, including "Halogenated Organics" and "1-(2-Bromoethyl)azepane".[18]

  • Storage: Keep waste containers closed at all times, except when adding waste.[14][15] Store them in a designated satellite accumulation area with secondary containment.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup.

By adhering to this comprehensive guide, researchers can confidently handle 1-(2-Bromoethyl)azepane, ensuring personal safety while advancing the frontiers of scientific discovery.

References

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29996, (2-Bromoethyl)benzene. Retrieved from [Link]

  • National Institutes of Health. (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Environmental Health and Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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